BenchChemオンラインストアへようこそ!

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide

Lipophilicity Drug Design ADME

This compound, supplied as a hydrobromide salt (CAS 1274904-26-5) with a purity of at least 95%, is a synthetic aminothiazole derivative with the molecular formula C20H14BrF3N2OS and a molecular weight of 467.3 g/mol. It is the direct trifluoromethoxy analog of the published mPGES-1 inhibitor TH-848, which contains a phenol group instead.

Molecular Formula C20H14BrF3N2OS
Molecular Weight 467.3
CAS No. 1274904-26-5
Cat. No. B2686896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide
CAS1274904-26-5
Molecular FormulaC20H14BrF3N2OS
Molecular Weight467.3
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F.Br
InChIInChI=1S/C20H13F3N2OS.BrH/c21-20(22,23)26-17-9-7-16(8-10-17)24-19-25-18(12-27-19)15-6-5-13-3-1-2-4-14(13)11-15;/h1-12H,(H,24,25);1H
InChIKeyVSAHISZOWQPZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine Hydrobromide (CAS 1274904-26-5) as a Research Compound


This compound, supplied as a hydrobromide salt (CAS 1274904-26-5) with a purity of at least 95%, is a synthetic aminothiazole derivative with the molecular formula C20H14BrF3N2OS and a molecular weight of 467.3 g/mol . It is the direct trifluoromethoxy analog of the published mPGES-1 inhibitor TH-848, which contains a phenol group instead [1]. This structural modification replaces a hydroxyl group with a trifluoromethoxy group, a well-established strategy in medicinal chemistry to enhance key drug-like properties.

Why (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine Cannot Be Directly Substituted by Generic In-Class Analogs


Substituting this compound with a generic aminothiazole or even its close phenol analog (TH-848) is not scientifically justifiable due to the profound impact of the trifluoromethoxy (-OCF3) group on pharmacological behavior. The -OCF3 group is not merely a larger version of -OH; it fundamentally alters a molecule's lipophilicity (logP), metabolic stability, and electronic properties [1]. Consequently, a derivative with an -OCF3 group will exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, target binding kinetics, and in vivo efficacy compared to an -OH analog [2]. Therefore, selecting this specific compound is mandatory for exploring the structure-activity relationship (SAR) conferred by the -OCF3 moiety or when the target profile requires enhanced lipophilicity and stability over phenol-based leads.

Quantitative Differentiation Guide for (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine Hydrobromide Against Key Analogs


Enhanced Lipophilicity: Quantified logP Advantage Over the Phenol Analog TH-848

The compound's defining feature is its trifluoromethoxy (-OCF3) group, which drastically increases lipophilicity compared to the phenol (-OH) group in the published lead compound TH-848. The -OCF3 group is a recognized lipophilic bioisostere [1]. This increase in lipophilicity can be quantified by the substituent's Hansch constant (π). The π value for -OCF3 is +1.04, indicating a highly lipophilic character, whereas the π value for -OH is -0.67, indicating a hydrophilic character [2]. This means the target compound has a substantially higher partition coefficient than TH-848.

Lipophilicity Drug Design ADME logP

Superior Metabolic Stability: The -OCF3 Group is Resistant to Phase II Metabolism Limiting Phenols

A major metabolic vulnerability of phenolic compounds like TH-848 is rapid conjugation via glucuronidation or sulfation, leading to high clearance and low oral bioavailability. The trifluoromethoxy group eliminates this metabolic soft spot. The carbon-fluorine bond is exceptionally strong, conferring resistance to metabolic degradation, including oxidative and conjugative pathways that typically act on hydroxyl groups [1]. Studies on analogous compounds show the -OCF3 group remains intact while phenols are rapidly cleared in microsomal assays [2].

Metabolic Stability Pharmacokinetics PK Drug Metabolism

Altered Hydrogen-Bonding Profile: From a Donor to a Pure Acceptor

The phenol group in TH-848 is a hydrogen-bond donor and acceptor, allowing for specific interactions with biological targets like mPGES-1. The -OCF3 group is exclusively a hydrogen-bond acceptor due to the absence of a hydrogen atom on the oxygen. This changes the pharmacophoric features of the molecule, enabling or disabling interactions with specific amino acid residues in the target protein [1]. This switch can lead to improved selectivity profiles by eliminating off-target interactions that rely on a hydrogen-bond donor at this position [2].

Molecular Recognition Target Binding Medicinal Chemistry SAR

Electronic Modulation: Stronger Electron-Withdrawing Effect Over Phenol

The -OCF3 group exerts a significantly stronger electron-withdrawing inductive effect (-I) compared to the -OH group. This can be quantified by the Hammett substituent constant (σ). The σp value for -OCF3 is +0.35, while for -OH it is -0.37 [1]. This fundamental difference in electronics can alter the pKa of nearby ionizable groups, influence π-π stacking interactions with aromatic residues in a protein's active site, and affect the overall dipole moment of the molecule [2].

Electrochemistry Reactivity Drug-Receptor Interaction Hammett Constant

A Direct Path to Improve In Vivo Efficacy: Validated Proof-of-Concept from Comparator TH-848

The target compound's analog, TH-848, is a validated in vivo probe. In a ligature-induced experimental periodontitis model in Sprague-Dawley rats, local treatment with TH-848 reduced alveolar bone loss, as assessed by X-ray imaging, by 46% compared to vehicle, without systemic effects on PGE2 or cytokine levels [1]. The target compound, with its predicted superior lipophilicity and metabolic stability, represents a logical and critical next step in lead optimization to potentially enhance this in vivo efficacy through improved local tissue retention and a longer duration of action.

In Vivo Model Periodontitis Bone Resorption PGE2 Efficacy

Optimal Research Applications for (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine Hydrobromide Based on Demonstrated Differentiation


Lead Optimization for Inflammatory Bone Loss (Periodontitis)

This compound is ideal for follow-up studies to the TH-848 program. A researcher should procure this compound to directly test the hypothesis that replacing the phenol with a trifluoromethoxy group improves local tissue retention and efficacy in the validated ligature-induced periodontitis rat model, where TH-848 previously achieved a 46% reduction in bone loss [1]. The goal would be to demonstrate a significant improvement over this benchmark.

Probing mPGES-1 Selectivity with a Non-Phenolic Scaffold

The compound is a crucial tool for exploring mPGES-1 binding. In a selectivity panel against COX-1/2 and other related enzymes, this compound can be used to test if removing the hydrogen-bond donor capability of the phenol [2] while maintaining its acceptor properties leads to a superior selectivity profile by preventing off-target interactions common to phenol-containing inhibitors [3].

Development of Metabolically Stable mPGES-1 Inhibitors

Researchers facing the rapid Phase II metabolism of a phenolic lead series can procure this compound for metabolic stability studies. It serves as a direct comparator to assess whether replacing the metabolically labile -OH group with -OCF3 effectively blocks glucuronidation and sulfation in human or rodent liver microsomes, as predicted by class-level behavior of the -OCF3 moiety [4].

Building Block for CNS-Penetrant Probes

Given the target compound's substantially higher lipophilicity compared to TH-848 (Δπ = +1.71), this compound is the logical starting point for synthesizing CNS-penetrant mPGES-1 inhibitors. Its enhanced logP makes it a candidate for investigating the role of PGE2 synthesis in neuroinflammation, where crossing the blood-brain barrier is a prerequisite [4].

Quote Request

Request a Quote for (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.